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Compound of Interest

Compound Name: (R,R)-Lrrk2-IN-7

Cat. No.: B12388186 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide details the discovery and development of (R,R)-Lrrk2-IN-7, a potent and selective

inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a

significant genetic cause of both familial and sporadic Parkinson's disease, making its kinase

activity a prime therapeutic target. (R,R)-Lrrk2-IN-7, also referred to as compound 25 in its

primary publication, emerged from a focused drug discovery program aimed at developing

brain-penetrant LRRK2 inhibitors with potential for disease modification in Parkinson's disease.

Data Presentation
The following tables summarize the key quantitative data for (R,R)-Lrrk2-IN-7, showcasing its

potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Potency of (R,R)-Lrrk2-IN-7

Assay Type Target IC50 (nM)

Biochemical Kinase Assay LRRK2 (Wild-Type) 0.9

Cellular Assay (pS935 LRRK2)
LRRK2 G2019S (SH-SY5Y

cells)
0.3

Cellular Assay (pS935 LRRK2) Human PBMCs 2.6
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Table 2: Kinase Selectivity Profile of (R,R)-Lrrk2-IN-7

Kinase % Inhibition at 1 µM

LRRK2 >99

Over 400 other kinases >1000-fold selectivity

Table 3: In Vivo Pharmacokinetics and Pharmacodynamics of (R,R)-Lrrk2-IN-7

Species Parameter Value

Rat
Brain Penetration

(AUCbrain/AUCplasma)
Good

Rat
In vivo Efficacy (pS935 LRRK2

inhibition in brain striatum)
EC50 = 0.18 nM

Rat
7-day Dose Limiting Toxicity

Study
Tolerated up to 100 mg/kg/day

Experimental Protocols
Detailed methodologies for the key experiments in the discovery and development of (R,R)-
Lrrk2-IN-7 are provided below.

LRRK2 Kinase Inhibition Assay (LanthaScreen™ TR-
FRET)
This assay quantifies the ability of a compound to inhibit LRRK2 kinase activity by measuring

the phosphorylation of a fluorescently labeled peptide substrate.

Materials:

Recombinant human LRRK2 (Wild-Type)

LanthaScreen™ Tb-anti-pLRRKtide antibody
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GFP-LRRKtide substrate

ATP

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

(R,R)-Lrrk2-IN-7 (or other test compounds)

384-well microplates

Procedure:

Prepare a serial dilution of (R,R)-Lrrk2-IN-7 in DMSO and then dilute in assay buffer.

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 5 µL of a solution containing LRRK2 enzyme and GFP-LRRKtide substrate in assay

buffer to each well.

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer to each well.

Incubate the reaction mixture at room temperature for 1 hour.

Stop the reaction by adding 10 µL of a solution containing Tb-anti-pLRRKtide antibody in TR-

FRET dilution buffer.

Incubate for 30 minutes at room temperature to allow for antibody binding.

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm

and 490 nm with excitation at 340 nm.

Calculate the emission ratio (520/490) and plot the results against the compound

concentration to determine the IC50 value.

Cellular LRRK2 pS935 Inhibition Assay (Western Blot)
This assay measures the inhibition of LRRK2 autophosphorylation at serine 935 in a cellular

context, which serves as a biomarker for LRRK2 kinase activity.
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Materials:

SH-SY5Y cells stably overexpressing LRRK2 (e.g., G2019S mutant)

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

(R,R)-Lrrk2-IN-7 (or other test compounds)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2, and a loading

control antibody (e.g., anti-GAPDH or anti-β-actin)

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Plate SH-SY5Y-LRRK2 cells in 6-well plates and allow them to adhere overnight.

Treat the cells with a serial dilution of (R,R)-Lrrk2-IN-7 or DMSO for 1-2 hours.

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatants using a BCA assay.
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Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli sample buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (anti-pS935-LRRK2 and anti-total LRRK2,

and loading control) overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again with TBST and detect the protein bands using an ECL substrate

and an imaging system.

Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2

signal. Plot the normalized values against the compound concentration to determine the

cellular IC50.

Rat Brain Pharmacodynamic (PD) Assay
This in vivo assay assesses the ability of (R,R)-Lrrk2-IN-7 to inhibit LRRK2 kinase activity in

the brain of a living organism.

Materials:

Sprague-Dawley rats

(R,R)-Lrrk2-IN-7 formulated for oral administration

Anesthesia

Dissection tools

Homogenization buffer (e.g., lysis buffer with protease and phosphatase inhibitors)
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Western blot or ELISA materials for pS935-LRRK2 and total LRRK2 detection

Procedure:

Dose rats orally with (R,R)-Lrrk2-IN-7 at various concentrations or with the vehicle control.

At a specified time point post-dosing (e.g., 2 hours), euthanize the rats and dissect the

striatum from the brain.

Homogenize the striatal tissue in ice-cold homogenization buffer.

Clarify the homogenates by centrifugation and determine the protein concentration of the

supernatants.

Analyze the levels of pS935-LRRK2 and total LRRK2 in the brain homogenates using either

Western blotting (as described above) or a sensitive ELISA.

Calculate the percentage of pS935-LRRK2 inhibition for each dose group relative to the

vehicle-treated group.

Plot the percent inhibition against the plasma or brain concentration of (R,R)-Lrrk2-IN-7 to

determine the in vivo EC50.

Mandatory Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases

and the mechanism of its inhibition.
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Upstream Regulation
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Click to download full resolution via product page

Caption: LRRK2 signaling pathway and inhibition by (R,R)-Lrrk2-IN-7.

(R,R)-Lrrk2-IN-7 Discovery and Development Workflow
This diagram outlines the logical progression of experiments and decision points in the

discovery and development of (R,R)-Lrrk2-IN-7.
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To cite this document: BenchChem. [The Discovery and Development of (R,R)-Lrrk2-IN-7: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388186#r-r-lrrk2-in-7-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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